molecular formula C14H18BrNO2 B1399079 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1455795-12-6

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Cat. No. B1399079
M. Wt: 312.2 g/mol
InChI Key: DSDREPWVCOYDNO-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, also known as 4-bromopyrrolidine, is a synthetic organic compound with a diverse range of applications in scientific research. It is a versatile compound that has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. 4-bromopyrrolidine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives : Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized, highlighting the utility of bromo-substituted compounds in synthesizing complex organic structures (Sarbu et al., 2019).

  • Development of Antibacterial Agents : Research on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, suggests potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

  • Intramolecular Cyclization in Organic Synthesis : The synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines via intramolecular cyclization of specific sulfones, involving bromophenyl groups, indicates the role of such compounds in facilitating complex organic reactions (Benetti et al., 2002).

  • Hydrogen-bonding Studies : Investigations into the hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, shed light on the molecular interactions essential for understanding chemical structures and reactions (Balderson et al., 2007).

  • Synthesis of Electroactive Polymers : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization demonstrate the use of bromophenyl-based compounds in fabricating advanced materials with potential electronic applications (Kaya & Aydın, 2012).

Medical and Biological Applications

  • Anticancer and Anti-inflammatory Potential : A study on the synthesis, crystal structure, and biological activities of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, related to bromophenols, highlights potential applications in developing anti-inflammatory and anticancer agents (Zulfiqar et al., 2021).

  • Synthesis and Microbiological Activity : Research on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their screening for bacteriostatic and antituberculosis activity signifies the potential of bromophenyl derivatives in microbiological applications (Miszke et al., 2008).

properties

IUPAC Name

4-(4-bromophenoxy)-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-3-4-14(17)16-9-1-2-10-16/h5-8H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDREPWVCOYDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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